molecular formula C8H12BNO2 B14075160 (2-Propylpyridin-4-yl)boronic acid

(2-Propylpyridin-4-yl)boronic acid

Cat. No.: B14075160
M. Wt: 165.00 g/mol
InChI Key: HEHIRHRBKAUAHS-UHFFFAOYSA-N
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Description

(2-Propylpyridin-4-yl)boronic acid (CAS 2225180-61-8) is a high-purity boronic acid ester with the molecular formula C₈H₁₂BNO₂ and a molecular weight of 164.99738 g/mol. This compound serves as a versatile and key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it is instrumental for forming carbon-carbon bonds to construct complex biaryl structures . Its primary research value lies in the development of pharmaceuticals, where it acts as a crucial building block for creating molecules that target central nervous system (CNS) disorders . The boronic acid group is essential for attaching the pyridine core to other aromatic and heteroaromatic systems, thereby enhancing the biological activity and diversity of the final drug candidates . Furthermore, beyond medicinal chemistry, this boronic acid finds application in the production of agrochemicals and in materials science for designing functional polymers and ligands for catalytic processes . Proper handling and storage are critical for maintaining product integrity; it must be kept sealed in a dry environment at -20°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-propylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6,11-12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHIRHRBKAUAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium-Halogen Exchange and Boronation

The most widely employed method for synthesizing 4-pyridinyl boronic acids involves treating 4-bromopyridine derivatives with a strong organolithium reagent (e.g., n-butyllithium) at cryogenic temperatures, followed by quenching with a borate ester. For example, pyridine-4-boronic acid (CAS: 1692-15-5) is synthesized by reacting 4-bromopyridine with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by treatment with trimethyl borate and acidic workup. This two-step process achieves a 65% yield under optimized conditions.

Hypothetical Application to (2-Propylpyridin-4-yl)boronic Acid:

  • Starting Material: 4-Bromo-2-propylpyridine would serve as the precursor.
  • Lithiation: n-Butyllithium (2.5 M in hexanes) added dropwise at -78°C under inert atmosphere.
  • Boronation: Triisopropyl borate introduced to the lithiated intermediate, followed by gradual warming to -20°C.
  • Workup: Acidic hydrolysis (3N HCl) to liberate the boronic acid, with purification via recrystallization or chromatography.

Key challenges include the commercial availability of 4-bromo-2-propylpyridine and the steric hindrance imposed by the 2-propyl group, which may necessitate longer reaction times or elevated temperatures during lithiation.

Miyaura Borylation as an Alternative Route

Miyaura borylation, a palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron, offers a milder alternative to lithium-based methods. This approach is particularly advantageous for functionalized pyridines sensitive to strong bases. For instance, 2-fluoropyridine-4-boronic acid (CAS: 401815-98-3) is synthesized via Miyaura borylation of 4-bromo-2-fluoropyridine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate, achieving a 91% yield.

Adaptation for this compound:

Parameter Condition
Substrate 4-Bromo-2-propylpyridine
Catalyst Pd(dppf)Cl₂ (5 mol%)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene
Boron Source Bis(pinacolato)diboron (1.2 equiv)
Base KOAc (3.0 equiv)
Solvent 1,4-Dioxane
Temperature 80–100°C
Reaction Time 12–24 h

This method circumvents cryogenic conditions but requires rigorous exclusion of moisture and oxygen. The electron-donating propyl group may accelerate oxidative addition of the palladium catalyst to the aryl bromide, potentially improving yields compared to electron-deficient substrates.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation leverages directing groups (e.g., amides, sulfonamides) to regioselectively deprotonate pyridine derivatives, followed by trapping with borate esters. While less common for 4-pyridinyl boronates, this approach has been validated for 3-substituted pyridines. For example, N,N-diethylnicotinamide undergoes lithiation at the 4-position using LDA (lithium diisopropylamide), followed by borylation with triethyl borate.

Proposed Route for this compound:

  • Directing Group Installation: Convert 2-propylpyridine to N,N-diethyl-2-propylpyridine-4-carboxamide.
  • Metalation: Treat with LDA at -78°C in THF/hexanes.
  • Quenching: Add trimethyl borate, then warm to room temperature.
  • Hydrolysis: Acidic workup (HCl) to yield the boronic acid.

This method’s success hinges on the directing group’s ability to override the inherent electronic bias of the pyridine ring. The bulky 2-propyl substituent may hinder metalation, necessitating higher reagent stoichiometry or modified bases.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for synthesizing this compound:

Method Yield Potential Operational Complexity Cost Efficiency Scalability
Lithium-Halogen Exchange Moderate (50–70%) High (cryogenic conditions) Low Limited by lithiation
Miyaura Borylation High (70–90%) Moderate (air-free) Moderate Excellent
Directed Ortho-Metalation Low (30–50%) High (multi-step) High Poor

Miyaura borylation emerges as the most viable route due to its compatibility with functionalized substrates and scalability. However, the commercial scarcity of 4-bromo-2-propylpyridine may necessitate prior synthesis via Friedländer condensation or cross-coupling.

Challenges and Optimization Opportunities

Purification Considerations

This compound’s polarity necessitates chromatographic purification (silica gel, eluting with EtOAc/hexanes) or recrystallization from ethanol/water mixtures. LC-MS monitoring is recommended to track boronate ester intermediates.

Chemical Reactions Analysis

Types of Reactions: (2-Propylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following boronic acid derivatives share structural similarities with (2-Propylpyridin-4-yl)boronic acid, differing primarily in substituents on the pyridine ring or adjacent aromatic systems. These variations significantly impact their physicochemical properties, binding affinities, and biological activities.

Compound Name Substituents/Structural Features pKa (Approx.) Key Biological/Functional Properties Applications/Findings
This compound 2-propyl, 4-boronic acid ~8.5–9.5* Moderate Lewis acidity; potential HDAC/protease inhibition Drug discovery scaffolds; cross-coupling reactions
(2-Methylpyridin-4-yl)boronic acid 2-methyl, 4-boronic acid ~8.8–9.2* Reduced steric hindrance compared to propyl analog Intermediate in synthesis; limited antiproliferative data
(2-Bromopyridin-4-yl)boronic acid 2-bromo, 4-boronic acid ~8.3–8.7* Enhanced electrophilicity due to bromine Suzuki-Miyaura coupling; halogenated intermediates
4-(Pyridin-4-yl)phenylboronic acid Phenyl-pyridine hybrid, 4-boronic acid ~7.8–8.2* Extended conjugation; improved binding to β-lactamases Diagnostic agents for bacterial enzyme detection
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxy-methyl-boronic acid ~7.5–8.0 High HDAC inhibition (IC₅₀ ~1 µM) Antifungal agents; appressorium formation inhibition
Phenanthren-9-yl boronic acid Polycyclic aromatic system ~8.9–9.5 Sub-micromolar cytotoxicity in triple-negative breast cancer cells Anticancer candidate

*Note: pKa values marked with * are estimated based on trends from structurally related boronic acids .

Key Differences

Electronic Effects :

  • The 2-propyl group in this compound provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., 2-bromo ), which lower pKa and increase reactivity toward diols .
  • Phenyl-pyridine hybrids (e.g., 4-(pyridin-4-yl)phenylboronic acid) exhibit extended π-conjugation, enhancing interactions with aromatic residues in enzymes like β-lactamases .

Biological Activity: Phenanthren-9-yl boronic acid demonstrates superior antiproliferative activity (sub-µM IC₅₀) compared to pyridine-based analogs, likely due to its planar aromatic system enabling intercalation or protein surface binding . Phenoxy-methyl derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent HDAC inhibition, outperforming trichostatin A in fungal appressorium inhibition at lower concentrations .

Diagnostic Utility: Simple phenylboronic acid derivatives (e.g., 4-(pyridin-4-yl)phenylboronic acid) are preferred in clinical diagnostics for detecting KPC carbapenemases due to their high specificity and lower interference .

Research Findings and Mechanistic Insights

  • Anticancer Potential: Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl) exhibit cytotoxicity via proteasome inhibition, a mechanism shared with clinically approved drugs like bortezomib . However, pyridine-based analogs like this compound may require structural optimization to achieve comparable potency.
  • Enzyme Inhibition : The selectivity of boronic acids toward proteases or HDACs depends on substituent-driven pKa modulation. For example, lower pKa values (~7.5–8.0) favor boronate anion formation at physiological pH, enhancing binding to catalytic serine or zinc ions .
  • Dynamic Chemistry : Boronic acid-diol esterification kinetics vary with substituents. Propyl-pyridine derivatives may exhibit slower equilibration compared to smaller analogs (e.g., 2-methyl), impacting their utility in dynamic combinatorial libraries .

Q & A

Q. What are the standard synthetic routes and characterization methods for (2-Propylpyridin-4-yl)boronic acid?

Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and boronic acid pinacol esters. Prodrug intermediates are often synthesized first due to purification challenges with free boronic acids . Characterization employs:

  • NMR spectroscopy : To confirm boronic acid presence (δ ~7–9 ppm for aromatic protons adjacent to boron).
  • MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass analysis .
  • HPLC : Post-column derivatization with diols (e.g., mannitol) enhances detection sensitivity .

Q. How is this compound utilized in glycoprotein analysis?

Answer: Boronic acids bind reversibly to cis-diols on glycoproteins via boronate ester formation. Applications include:

  • Surface plasmon resonance (SPR) : Immobilized boronic acids capture glycoproteins for affinity studies; selectivity is pH-dependent (e.g., borate buffer at pH 8.5 enhances binding) .
  • Chromatography : Boron-affinity columns separate glycosylated vs. non-glycosylated proteins .
  • Fluorescent sensors : Conjugation with pyrene or rhodamine enables real-time tracking of glycoprotein interactions .

Advanced Research Questions

Q. How do buffer systems and secondary interactions affect the specificity of this compound in glycoprotein studies?

Answer: Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation strategies include:

  • Buffer optimization : High-pH borate buffers (pH 8.5–9.0) enhance diol binding while minimizing non-specific interactions .
  • Surface modification : Dextran-coated substrates reduce hydrophobic interference in SPR setups .
  • Competitive elution : Saccharides (e.g., sorbitol) displace bound glycoproteins without damaging the boronic acid layer .

Table 1: Impact of Buffer Conditions on Selectivity

Buffer TypepHGlycoprotein Recovery (%)Non-Specific Binding (%)
Phosphate7.44530
Borate8.58510
Tris-HCl + 0.1M NaCl7.45025

Q. What kinetic considerations are critical for designing boronic acid-based glucose sensors?

Answer: Binding kinetics (kon/koff) determine response time and sensitivity:

  • Stopped-flow studies : Reveal kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .
  • Polymer matrices : Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) stabilize boronic acid receptors and filter interferents (e.g., plasma proteins) .
  • Real-time monitoring : DHB-modified MALDI-MS enables rapid sequencing of boronic acid-peptide libraries for sensor optimization .

Q. How can non-specific binding of this compound in cellular uptake studies be minimized?

Answer:

  • Structural tuning : Introduce hydrophilic groups (e.g., carboxylates) to reduce hydrophobic interactions with cell membranes .
  • Competitive inhibitors : Co-incubate with excess diols (e.g., glucose) to block off-target binding .
  • Flow cytometry validation : Use fluorescently tagged boronic acids to quantify membrane vs. intracellular binding .

Methodological Challenges

  • Boroxine interference : Prevent dehydration/trimerization by derivatizing boronic acids with pinacol or DHB prior to MALDI-MS .
  • Low-abundance detection : LC-MS/MS in MRM mode achieves ppm-level sensitivity for boronic acid impurities in drug formulations .

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